molecular formula C5H8N4O4S B13993010 N,3-dimethyl-5-nitroimidazole-4-sulfonamide CAS No. 6339-57-7

N,3-dimethyl-5-nitroimidazole-4-sulfonamide

Katalognummer: B13993010
CAS-Nummer: 6339-57-7
Molekulargewicht: 220.21 g/mol
InChI-Schlüssel: MZDWYVODNKGSOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,3-dimethyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-5-nitroimidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation. One common method involves the reaction of 3,5-dimethylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group at the 4-position.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N,3-dimethyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the sulfonamide or nitro groups.

Wissenschaftliche Forschungsanwendungen

N,3-dimethyl-5-nitroimidazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,3-dimethyl-5-nitroimidazole-4-sulfonamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly useful in antimicrobial applications, where the compound targets and kills microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.

    Tinidazole: A nitroimidazole used for its antiprotozoal and antibacterial effects.

    Secnidazole: Known for its use in treating bacterial vaginosis.

Uniqueness

N,3-dimethyl-5-nitroimidazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and sulfonamide groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

6339-57-7

Molekularformel

C5H8N4O4S

Molekulargewicht

220.21 g/mol

IUPAC-Name

N,3-dimethyl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)7-3-8(5)2/h3,6H,1-2H3

InChI-Schlüssel

MZDWYVODNKGSOE-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=C(N=CN1C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.